2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

描述

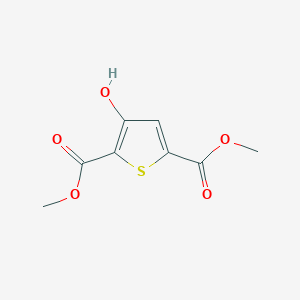

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H8O5S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes two methyl groups, a hydroxyl group, and two carboxylate groups attached to the thiophene ring. It is used in various scientific research applications due to its interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate typically involves the following steps:

Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the desired functional groups.

Methylation: The thiophene ring is methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Carboxylation: The carboxylate groups are introduced at the 2 and 5 positions through carboxylation reactions using carbon dioxide in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxylate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,5-Dimethyl 3-oxothiophene-2,5-dicarboxylate.

Reduction: Formation of 2,5-Dimethyl 3-hydroxythiophene-2,5-dimethanol.

Substitution: Formation of this compound derivatives with various substituents.

科学研究应用

Chemistry

In organic synthesis, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate serves as a valuable building block for creating complex organic molecules and polymers. Its functional groups allow for further modifications that enhance the properties of resultant compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antioxidant Activity : Studies indicate that it exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research has shown promising results in its efficacy against various microbial strains, suggesting potential applications in pharmaceuticals and food preservation.

Medicine

Ongoing research is exploring the compound's role as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting specific diseases. For instance, its interactions with biological pathways may provide insights into metabolic disorders and therapeutic strategies .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, such as coatings and additives that enhance performance in various applications.

Case Studies

作用机制

The mechanism of action of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, oxidative stress responses, and signal transduction processes.

相似化合物的比较

2,5-Dimethylthiophene: Lacks the hydroxyl and carboxylate groups, making it less reactive.

3-Hydroxythiophene-2,5-dicarboxylate: Lacks the methyl groups, resulting in different chemical properties.

2,5-Dimethyl-2,5-hexanediol: Contains similar methyl and hydroxyl groups but has a different core structure.

生物活性

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (C8H8O5S) is an organic compound derived from thiophene, characterized by its unique structure that includes two methyl groups, a hydroxyl group, and two carboxylate groups. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C8H8O5S

- Molecular Weight : 216.21 g/mol

- CAS Number : 5556-24-1

Biological Activity Overview

Research on the biological activity of this compound has revealed several promising properties:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Pharmacological Potential : There is ongoing research into its role as a pharmaceutical intermediate and its potential therapeutic applications.

The biological effects of this compound can be attributed to its interaction with various molecular targets. The following pathways have been identified:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic processes and signal transduction.

- Oxidative Stress Modulation : It can influence cellular responses to oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Antioxidant Activity

A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound. The results indicated that this compound effectively scavenged free radicals in vitro, demonstrating a potential protective effect against oxidative damage in cells.

Antimicrobial Evaluation

In a comprehensive antimicrobial study, this compound was tested against several bacterial strains. The compound showed notable inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies.

Pharmacological Applications

Research is ongoing to explore the potential of this compound as an anti-inflammatory agent. Preliminary studies demonstrated that it could reduce inflammation markers in animal models of inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dimethylthiophene | Lacks hydroxyl and carboxylate groups | Lower reactivity |

| 3-Hydroxythiophene-2,5-dicarboxylate | Lacks methyl groups | Different chemical properties |

| 2,5-Dimethyl-2,5-hexanediol | Similar functional groups but different core structure | Variable biological activities |

属性

IUPAC Name |

dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBGVHMTXFZCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308218 | |

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-24-1 | |

| Record name | 5556-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。